molecular formula C10H6Cl2O2S B6309502 6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954362-29-8

6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No. B6309502
CAS RN: 1954362-29-8
M. Wt: 261.12 g/mol
InChI Key: KUTBXWYSKQQDCT-UHFFFAOYSA-N
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Description

6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C10H6Cl2O2S . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can be used to create aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzo[b]thiophene core, which is a five-membered ring made up of one sulfur atom . This core is substituted at the 6 and 7 positions with chlorine atoms and at the 2 position with a carboxylic acid methyl ester group .

Scientific Research Applications

DCBT-2-COOCH3 has been studied for its potential applications in scientific research. It has been found to possess interesting properties which could be exploited for various purposes. For example, it has been used as a model compound in the study of the properties of other compounds, as a substrate for enzymes, and as a chemical probe to study the behavior of proteins and other biomolecules. Additionally, it has been used in the study of the structure and reactivity of organic molecules.

Advantages and Limitations for Lab Experiments

DCBT-2-COOCH3 has several advantages and limitations when used in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it is non-toxic and can be used in a variety of experiments. However, it is limited by its low solubility in organic solvents and its low reactivity with other compounds.

Future Directions

The potential applications of DCBT-2-COOCH3 are numerous and varied. It could be used to study the structure and reactivity of organic molecules, to develop new drugs and therapies, and to study the behavior of proteins and other biomolecules. Additionally, it could be used to develop new materials and technologies, as well as to study the effects of environmental pollutants on living organisms. Finally, it could be used in the study of the mechanisms of disease and the development of new treatments.

Synthesis Methods

DCBT-2-COOCH3 can be synthesized through a two-step process. The first step involves the reaction of 6,7-dichlorobenzo[b]thiophene with ethyl chloroformate in the presence of triethylamine, followed by the reaction of the resulting ester with sodium methoxide in methanol. The reaction is carried out at room temperature and yields DCBT-2-COOCH3 in a 95% yield.

properties

IUPAC Name

methyl 6,7-dichloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c1-14-10(13)7-4-5-2-3-6(11)8(12)9(5)15-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTBXWYSKQQDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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